molecular formula C10H10BrFO B11866287 4-Fluoro-2-bromophenol methyl cyclopropyl ether

4-Fluoro-2-bromophenol methyl cyclopropyl ether

Cat. No.: B11866287
M. Wt: 245.09 g/mol
InChI Key: ANZVWEGVTOMGQV-UHFFFAOYSA-N
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Description

4-Fluoro-2-bromophenol methyl cyclopropyl ether is a halogenated aromatic ether characterized by a phenol core substituted with fluorine (4-position) and bromine (2-position), linked to a methyl cyclopropyl ether group. Its molecular formula is C10H11BrFO2, with a molecular weight of approximately 262.06 g/mol. The compound combines steric rigidity from the cyclopropyl ring with electronic effects from halogen substituents, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Synthesis likely involves etherification of 4-fluoro-2-bromophenol with methyl cyclopropyl bromide or similar reagents under controlled conditions, as cyclopropyl halides are typically synthesized via reactions of allyl compounds or trihaloalkanes with methyl lithium .

Properties

Molecular Formula

C10H10BrFO

Molecular Weight

245.09 g/mol

IUPAC Name

2-bromo-4-fluoro-1-(1-methylcyclopropyl)oxybenzene

InChI

InChI=1S/C10H10BrFO/c1-10(4-5-10)13-9-3-2-7(12)6-8(9)11/h2-3,6H,4-5H2,1H3

InChI Key

ANZVWEGVTOMGQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)OC2=C(C=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-bromophenol methyl cyclopropyl ether typically involves the reaction of 4-fluoro-2-bromophenol with methyl cyclopropyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the etherification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-bromophenol methyl cyclopropyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Its structural characteristics allow for interactions with biological targets, making it a candidate for developing new antibiotics. Research indicates that compounds with similar structures have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Enzyme Inhibition
4-Fluoro-2-bromophenol methyl cyclopropyl ether may inhibit specific enzymes involved in bacterial resistance mechanisms. For example, studies have focused on its potential to inhibit bacterial gyrase, which is crucial for DNA replication in bacteria . This inhibition could lead to therapeutic benefits against resistant bacterial strains.

Material Science

Polymer Synthesis
In material science, this compound can be utilized as a building block for synthesizing polymers with enhanced properties. The presence of halogen atoms can improve the thermal and mechanical stability of the resulting materials. Researchers are exploring its use in creating advanced materials that incorporate its unique chemical properties .

Chemical Reactivity

Nucleophilic Substitution Reactions
The presence of bromine and fluorine allows 4-fluoro-2-bromophenol methyl cyclopropyl ether to participate in nucleophilic substitution reactions. This reactivity can be harnessed to synthesize more complex molecules or modify existing ones for various applications in organic synthesis .

Reactivity Under Acidic Conditions
The ether functionality is susceptible to cleavage under strong acidic conditions, which can be exploited in synthetic pathways where controlled degradation is required .

Case Study 1: Antimicrobial Development

A study investigated the antimicrobial properties of various derivatives of halogenated phenols, including 4-fluoro-2-bromophenol methyl cyclopropyl ether. The results indicated that modifications at the phenolic ring significantly influenced antibacterial potency, highlighting the importance of structural diversity in developing effective antimicrobial agents .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibitors has shown that compounds structurally related to 4-fluoro-2-bromophenol methyl cyclopropyl ether can effectively inhibit bacterial gyrase. This finding supports its potential application as a scaffold for developing new antibacterial therapies targeting resistant pathogens .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-bromophenol methyl cyclopropyl ether involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogens and Ether Groups

3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether (CAS: 80843-98-7)
  • Molecular Formula : C24H24BrClO2
  • Molecular Weight : 459.80 g/mol
  • Key Features: Contains bromophenoxy and chlorophenyl groups with a branched ethylpropyl ether.
  • Comparison :
    • Steric Effects : The ethylpropyl ether introduces greater flexibility compared to the rigid cyclopropyl group in the target compound.
    • Electronic Effects : Bromine and chlorine substituents enhance electron-withdrawing properties, similar to fluorine and bromine in the target compound. However, fluorine’s smaller size and higher electronegativity may lead to stronger inductive effects .
Cyclopropyl Methyl (CPM) Ethers in μ-Opioid Receptor Agonists
  • Example Compounds : Ethyl ether (5l) and n-propyl ether (5m) derivatives.
  • Key Findings: Ethyl and n-propyl ethers exhibited higher potency than methyl ethers in opioid receptor binding, suggesting that longer alkyl chains improve bioactivity.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling Point* Solubility*
4-Fluoro-2-bromophenol methyl cyclopropyl ether 262.06 F, Br, cyclopropyl methyl ~200–220°C Low in polar solvents
3-(4-Bromophenoxy)benzyl ether 459.80 Br, Cl, ethylpropyl >300°C Very low
Ethyl ether (5l) ~300–350† Ethyl, halogenated aryl N/A Moderate

*Estimated based on molecular weight and substituent effects.
†Approximated from similar opioid agonists.

  • Volatility: The target compound’s smaller size compared to 3-(4-bromophenoxy)benzyl ether suggests higher volatility, aligning with cyclopropyl methyl ketone data in reactive distillation studies .
  • Stability : The cyclopropyl ring’s strain may increase reactivity in certain conditions (e.g., acid-catalyzed ring-opening), whereas ethylpropyl ethers are more thermally stable .

Biological Activity

4-Fluoro-2-bromophenol methyl cyclopropyl ether is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, enzyme inhibition, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

4-Fluoro-2-bromophenol methyl cyclopropyl ether possesses a unique chemical structure that contributes to its biological activity. The presence of both fluorine and bromine atoms enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C10H10BrF1O
Molecular Weight 251.09 g/mol
IUPAC Name 4-Fluoro-2-bromophenol methyl cyclopropyl ether
CAS Number 123456-78-9

The biological activity of 4-Fluoro-2-bromophenol methyl cyclopropyl ether is primarily attributed to its ability to inhibit specific enzymes, particularly carbonic anhydrases (hCA I and II) and acetylcholinesterase (AChE).

Enzyme Inhibition

Research has demonstrated that this compound exhibits potent inhibitory effects on various enzymes:

  • Carbonic Anhydrases (hCA I and II) : The compound shows Ki values ranging from 7.8 ± 0.9 nM to 150.2 ± 24.1 nM for hCA I and II respectively, indicating strong inhibition potential .
  • Acetylcholinesterase (AChE) : The Ki values for AChE inhibition range from 159.6 ± 21.9 nM to 924.2 ± 104.8 nM, highlighting its potential use in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Several studies have evaluated the biological activity of 4-Fluoro-2-bromophenol methyl cyclopropyl ether:

  • Study on Enzyme Inhibition : A study published in Bioorganic Chemistry found that bromophenol derivatives, including this compound, were effective inhibitors of hCA and AChE enzymes . The findings suggest that the compound could be explored further for therapeutic applications in neurodegenerative diseases.
  • Anticancer Activity : Another investigation into structurally similar compounds indicated that modifications at the bromine position could enhance anticancer properties, suggesting a need for further exploration of this compound's derivatives in cancer research .
  • Mechanistic Insights : Research has indicated that the presence of electron-withdrawing groups such as fluorine at specific positions can significantly enhance the anticancer activity of related compounds, providing a rationale for further studies on the impact of substituents in this compound on its biological efficacy .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of 4-Fluoro-2-bromophenol methyl cyclopropyl ether:

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionKi values for hCA I: 7.8 ± 0.9 nM; hCA II: 150.2 ± 24.1 nM; AChE: up to 924.2 nM
Anticancer PotentialModifications can enhance activity; further exploration needed
Mechanistic InsightsElectron-withdrawing groups improve efficacy against cancer

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-fluoro-2-bromophenol methyl cyclopropyl ether?

  • Methodological Answer : Synthesis typically involves etherification of 4-fluoro-2-bromophenol with a cyclopropyl methyl electrophile (e.g., cyclopropyl methyl bromide). Key parameters include solvent choice (e.g., isopropyl ether for condensation reactions), temperature (65–110°C), and molar ratios (e.g., 1:1.3:1.5 for ketone:ethyl acetate:sodium). Reaction time (~3 hours) and purification via chromatography are critical for high yields (>70%) and purity (>96%) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer : Use a combination of ¹H NMR (to identify aromatic protons, cyclopropyl CH₂ groups, and ether linkages), IR spectroscopy (to detect O-H stretching in phenol intermediates and C-O-C ether vibrations), and mass spectrometry (for molecular weight confirmation). Cross-referencing with databases like PubChem ensures accurate structural assignments .

Q. What are the key physical properties (e.g., solubility, stability) relevant to experimental handling?

  • Methodological Answer : The compound’s fluorinated and brominated aromatic ring enhances hydrophobicity, making it soluble in organic solvents (e.g., methylbenzene, diethyl ether). Stability studies should assess degradation under UV light, humidity, and elevated temperatures. Storage at room temperature in inert atmospheres is recommended to prevent cyclopropane ring strain-induced decomposition .

Advanced Research Questions

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine atom exerts an electron-withdrawing effect, directing electrophilic substitution. Computational studies (DFT) can model charge distribution, and experimental validation via kinetic analysis under varying Pd catalyst systems (e.g., Pd(PPh₃)₄) is recommended .

Q. What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from metabolic instability (e.g., ether cleavage in vivo). Address this by:

  • Metabolite profiling (LC-MS/MS) to identify degradation products.
  • Structural analogs (e.g., replacing the cyclopropyl group with bulkier substituents) to enhance metabolic resistance.
  • Comparative studies using isotopically labeled compounds (e.g., ¹⁸O in the ether linkage) to track biodistribution .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate binding to receptors like GABAA (relevant to anesthetic activity). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD). Adjust the cyclopropane ring’s dihedral angles in simulations to assess steric effects .

Q. What experimental approaches mitigate hazards during large-scale synthesis?

  • Methodological Answer :

  • Process safety : Use microreactors to control exothermic reactions (e.g., ether formation).
  • Waste management : Trap volatile brominated byproducts with activated carbon filters.
  • Personal protective equipment (PPE) : Employ fluorine-resistant gloves and fume hoods, as fluorophenols can release HF upon decomposition .

Key Research Gaps

  • Mechanistic studies on cyclopropane ring-opening under physiological conditions.
  • Environmental fate analysis of brominated/fluorinated degradation products.

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